1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione
Description
Properties
CAS No. |
62956-45-0 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c19-10-4-9-18-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2 |
InChI Key |
UATCOPKQRIWTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |
Origin of Product |
United States |
Preparation Methods
Anthracene Functionalization
The anthracene core undergoes oxidation to form anthracene-9,10-dione (anthraquinone), a critical intermediate. Industrial oxidation employs gas-phase fixed-bed reactors or liquid-phase oxidation with catalysts like vanadium pentoxide () under controlled temperatures (200–300°C). Laboratory methods often use potassium permanganate () in acidic or alkaline media, yielding anthraquinone with >90% purity.
Introduction of the Hydroxypropylamino Group
The hydroxypropylamino moiety is introduced via nucleophilic substitution or condensation reactions. Key reagents include 3-amino-1-propanol and chloroanthraquinone derivatives. For example, Example 17 in patent WO1999065866A1 describes reacting 1,4-dihydroxyanthraquinone with 3-amino-1-propanol in ethylene glycol at 110–120°C, followed by purification via column chromatography.
Detailed Preparation Methods
Method I: Substitution with 3-Amino-1-Propanol
-
Reagents : 1,4-Dihydroxyanthraquinone (1 eq), 3-amino-1-propanol (2 eq), ethylene glycol (solvent), aqueous potassium hydroxide (1 eq).
-
Reaction Conditions : 110–120°C, 48 hours under reflux.
-
Workup : Acidification with 5% HCl, extraction with chloroform, drying over sodium sulfate ().
-
Purification : Column chromatography (chloroform:methanol, 20:1).
Mechanism : The hydroxyl group at position 1 of anthraquinone acts as a leaving group, enabling nucleophilic attack by the amine group of 3-amino-1-propanol. The reaction proceeds via an pathway, facilitated by the polar aprotic solvent ethylene glycol.
Method II: Industrial-Scale Amination
Procedure :
-
Reagents : Anthracene-9,10-dione (1 eq), 3-hydroxypropylamine (1.2 eq), dimethylformamide (DMF), palladium catalyst ().
-
Reaction Conditions : 150°C, 12 hours, hydrogen pressure (5 bar).
-
Workup : Filtration to remove catalyst, solvent evaporation, recrystallization from ethanol.
-
Yield : 65–70%.
Advantages : Higher yield and scalability. The palladium catalyst enhances reaction efficiency by facilitating hydrogenation of intermediates.
Reaction Optimization and Challenges
Regioselectivity Control
Achieving mono-substitution at the 1-position requires careful stoichiometry. Excess 3-amino-1-propanol (>2 eq) leads to bis-substitution products, as seen in the synthesis of 1,4-bis[(3-chloro-2-hydroxypropyl)amino]anthraquinone. Stoichiometric ratios of 1:1.2 (anthraquinone:amine) minimize side reactions.
Solvent and Temperature Effects
-
Ethylene glycol : Enhances solubility of anthraquinone derivatives and stabilizes intermediates via hydrogen bonding.
-
DMF : Facilitates amine nucleophilicity but requires higher temperatures (150°C).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water gradient) shows >98% purity for industrially synthesized batches.
Comparative Analysis of Methods
| Parameter | Method I | Method II |
|---|---|---|
| Yield | 14% | 65–70% |
| Reaction Time | 48 hours | 12 hours |
| Scalability | Laboratory-scale | Industrial-scale |
| Cost | High (chromatography) | Moderate (catalyst) |
Industrial and Research Applications
Chemical Reactions Analysis
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroxylated anthracene derivatives and substituted anthracene compounds .
Scientific Research Applications
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with molecular targets through its hydroxypropylamino group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s photophysical properties also play a role in its biological activity, as it can generate reactive oxygen species upon irradiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
| Property | This compound | 1,4-Bis(ethylamino)anthracene-9,10-dione | HAD (Bis-hydroxyethylamino) |
|---|---|---|---|
| Solubility | High in polar solvents (e.g., methanol, water) | Low in water; soluble in supercritical CO2 | Soluble in polymers |
| Thermal Stability | Moderate (decomposes ~200°C) | Stable up to 250°C | High (migration rate <2%) |
| Chromogenic Behavior | λ_max ~500 nm (redshifted due to substituent) | λ_max ~600 nm (blue) | λ_max = 502 nm (red) |
| Biological Activity | Not reported | Not reported | Antitumor (IC50 = 5–10 µM) |
Biological Activity
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 255.29 g/mol. Its structure includes an anthracene core functionalized with a hydroxypropylamino group at the 9,10-positions, which is key to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.29 g/mol |
| Functional Groups | Hydroxypropylamino |
| Class | Anthraquinone derivative |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Upon irradiation, it can generate ROS, which can induce oxidative stress in cells, leading to apoptosis.
- Cellular Pathways Modulation : It influences pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- A375 (human melanoma) : IC50 = 5.7 µM
- A549 (human lung adenocarcinoma) : IC50 < 10 µM
- K562 (human erythroleukemic) : % inhibition = 25.1% .
These findings suggest that the compound has selective cytotoxicity towards certain cancer types while sparing normal cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Study 1: Cytotoxicity Assay
In a study assessing the cytotoxic effects of various anthraquinone derivatives, this compound was found to significantly inhibit the growth of human cancer cell lines compared to control groups. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of ROS and activation of caspases, confirming its role as an apoptosis inducer through oxidative stress mechanisms .
Q & A
Q. What are the common synthetic routes for 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione?
The synthesis involves multi-step organic reactions:
- Step 1 : Nitration of anthracene to introduce nitro groups at specific positions.
- Step 2 : Reduction of nitro groups to amino groups using agents like sodium dithionite.
- Step 3 : Alkylation with 3-hydroxypropyl halides under acidic or basic conditions to introduce the hydroxypropyl substituent.
- Purification : Recrystallization or column chromatography ensures >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm aromatic proton environments and substituent integration (e.g., δ 6.6–8.3 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxypropyl groups) .
- IR Spectroscopy : Peaks at ~1626 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (N-H/O-H stretching) validate functional groups .
- HRMS : Molecular ion peaks (e.g., m/z 309.14787) confirm molecular weight .
Q. What biological assays are used to evaluate its therapeutic potential?
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus with MIC values ≤50 µg/mL .
- DNA Intercalation : Fluorescence quenching assays using ethidium bromide-displacement methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
Q. How do structural analogs differ in electronic properties and bioactivity?
| Compound Name | Substituents | Key Features |
|---|---|---|
| 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione | Isopropyl, hydroxyl | Higher fluorescence quantum yield (Φ = 0.45) for OLED applications |
| 1-Amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione | Chloro, phenoxy | Enhanced DNA binding (Kd = 2.3 µM) via intercalation |
Q. What experimental strategies resolve discrepancies in reported binding affinities?
- Standardized Assay Conditions : Use consistent buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) for SPR or fluorescence studies .
- Control Experiments : Include known DNA binders (e.g., doxorubicin) to validate assay sensitivity .
Q. How can computational methods guide the design of derivatives with improved properties?
- DFT Calculations : Predict HOMO-LUMO gaps to optimize electronic properties for material science applications (e.g., λmax shifts from 450 nm to 480 nm with electron-donating substituents) .
- Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II) to prioritize synthetic targets .
Q. What safety protocols are critical for handling this compound in vitro?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
